REACTION_CXSMILES
|
[CH:1]([Si:4]([CH:7]([CH3:9])[CH3:8])(Cl)[Cl:5])([CH3:3])[CH3:2].C([Si](C(C)C)(OC)[O:14][CH3:15])(C)C>>[CH:1]([Si:4]([CH:7]([CH3:9])[CH3:8])([O:14][CH3:15])[Cl:5])([CH3:3])[CH3:2]
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Name
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|
Quantity
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18.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Si](Cl)(Cl)C(C)C
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Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Si](OC)(OC)C(C)C
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Type
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CUSTOM
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Details
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the resulting mixture was stirred at 20° C.-30° C. for 1 hour
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
a disproportionation reaction
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)(C)[Si](Cl)(OC)C(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |